molecular formula C23H15ClN4O3 B12783698 4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one CAS No. 126293-32-1

4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Cat. No.: B12783698
CAS No.: 126293-32-1
M. Wt: 430.8 g/mol
InChI Key: JEVMAMZLSKOVOJ-KLINPMNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a complex organic compound that belongs to the class of imidazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of o-chlorobenzaldehyde and o-nitrobenzaldehyde with 2-phenyl-2-imidazolin-5-one under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Substitution reactions may involve the replacement of functional groups with other atoms or groups, leading to new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biological interactions and pathways.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(o-Chlorobenzylidene)-2-phenyl-2-imidazolin-5-one
  • 1-((o-Nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one

Comparison

Compared to similar compounds, 4-(o-Chlorobenzylidene)-1-((o-nitrobenzylidene)amino)-2-phenyl-2-imidazolin-5-one may exhibit unique properties due to the presence of both o-chlorobenzylidene and o-nitrobenzylidene groups

Properties

CAS No.

126293-32-1

Molecular Formula

C23H15ClN4O3

Molecular Weight

430.8 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylimidazol-4-one

InChI

InChI=1S/C23H15ClN4O3/c24-19-12-6-4-10-17(19)14-20-23(29)27(22(26-20)16-8-2-1-3-9-16)25-15-18-11-5-7-13-21(18)28(30)31/h1-15H/b20-14-,25-15+

InChI Key

JEVMAMZLSKOVOJ-KLINPMNRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)N2/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)N2N=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.